Elevated Computed Lipophilicity (XLogP3 = 2.8) Driven by Synergistic 2-Methyl + Azepane Substitution
The target compound exhibits a computed XLogP3 of 2.8, which is +0.4 logP units higher than both the des-methyl analog Methyl 6-(azepan-1-yl)nicotinate (XLogP3 = 2.4) and the piperidine-containing analog Methyl 2-methyl-6-(piperidin-1-yl)nicotinate (XLogP3 = 2.4) [1]. This indicates that neither the 2-methyl group alone nor the azepane ring alone achieves the lipophilicity of the dual-substituted scaffold, and that the combination of both structural features is required to reach XLogP3 2.8 [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Methyl 6-(azepan-1-yl)nicotinate (XLogP3 = 2.4); Methyl 2-methyl-6-(piperidin-1-yl)nicotinate (XLogP3 = 2.4) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. both comparators |
| Conditions | PubChem-computed XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
A +0.4 logP increment can substantially affect passive membrane permeability and CNS penetration potential, directly influencing compound prioritization for neuroscience target programs.
- [1] PubChem. Compound Summaries: CID 102546230 (Target, XLogP3 = 2.8), CID 102546750 (Comp. 1, XLogP3 = 2.4), CID 102546214 (Comp. 2, XLogP3 = 2.4). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-02). View Source
